molecular formula C5H6BrN B12980995 2-(bromomethyl)-1H-pyrrole

2-(bromomethyl)-1H-pyrrole

Cat. No.: B12980995
M. Wt: 160.01 g/mol
InChI Key: GYGLHOPSRFNZBW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The bromomethyl group attached to the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1H-pyrrole typically involves the bromination of 1H-pyrrole. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido-pyrroles, thiocyanato-pyrroles, and methoxy-pyrroles.

    Oxidation: Products include pyrrole-2-carboxylic acid derivatives.

    Reduction: Products include 2-methyl-1H-pyrrole.

Scientific Research Applications

2-(Bromomethyl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1H-pyrrole in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity is the basis for its antimicrobial and anticancer activities, as it can disrupt essential biological processes in target organisms .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-pyrrole: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Iodomethyl)-1H-pyrrole: Contains an iodomethyl group, making it more reactive in nucleophilic substitution reactions.

    2-Methyl-1H-pyrrole: Lacks the halogen substituent, making it less reactive in certain chemical reactions.

Uniqueness

2-(Bromomethyl)-1H-pyrrole is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in research and industry .

Properties

Molecular Formula

C5H6BrN

Molecular Weight

160.01 g/mol

IUPAC Name

2-(bromomethyl)-1H-pyrrole

InChI

InChI=1S/C5H6BrN/c6-4-5-2-1-3-7-5/h1-3,7H,4H2

InChI Key

GYGLHOPSRFNZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CBr

Origin of Product

United States

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